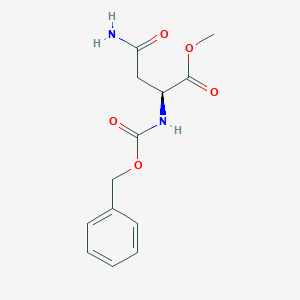

Z-Asn-ome

Description

This compound has gained significant attention due to its potential therapeutic and environmental applications.

Properties

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization and Mechanism

In the patented process, papain facilitates the formation of the amide bond between Z-Asp-OH and the methyl ester of phenylalanine. The reaction occurs in a two-phase system containing ethyl acetate and potassium citrate buffer (pH 5.1), with glycerol added to prevent enzyme aggregation. Key parameters include:

-

Temperature : 25–49°C

-

Molar ratio of substrates : 1:1.25 (Z-Asp-OH to ester)

-

Enzyme loading : 1–15 g per 100 mL reaction volume

Under these conditions, yields exceeding 80% are achieved within 48 hours. For this compound, analogous conditions could involve substituting Z-Asn-OH for Z-Asp-OH and methanol for phenylalanine methyl ester. The enzymatic approach minimizes racemization and avoids the need for harsh coupling reagents, though the steric bulk of the asparagine side chain may necessitate longer reaction times.

Carbodiimide-Mediated Esterification

Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for activating carboxyl groups in peptide synthesis. This method is particularly effective for converting Z-Asn-OH to its methyl ester.

Activation and Coupling Steps

The protocol involves three stages:

-

Activation : Z-Asn-OH is treated with DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form an active O-acylisourea intermediate.

-

Nucleophilic attack : Methanol is introduced to displace the intermediate, yielding this compound.

-

Work-up : The urea byproduct is removed via filtration, and the product is purified by recrystallization or chromatography.

A study on cyclopeptide synthesis highlights the use of DCC for coupling Boc-Asn-OH with methyl esters of glycine and proline. Adapting this method, Z-Asn-OH can be esterified with methanol at 0°C for 24 hours, achieving yields of 70–85%. Critical considerations include:

-

Solvent choice : DMF enhances solubility but may require lower temperatures to suppress side reactions.

-

Additives : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the activated intermediate.

Protective-Group Strategies for Side-Chain Amides

The asparagine side-chain amide presents a synthetic challenge due to potential nucleophilic interference during esterification. Protective groups, such as triphenylmethyl (Trt) or benzhydryl (Bzh), are employed to mitigate this issue.

Trityl Protection and Deprotection

In the synthesis of peptaibols, the Trt group has been used to protect the glutamine side-chain amide during acid-catalyzed hydrolysis. For this compound, a similar approach involves:

-

Introducing the Trt group to the asparagine side chain using Trt-Cl in the presence of a base.

-

Protecting the α-amino group with benzyloxycarbonyl (Z) via reaction with Z-Cl.

-

Esterifying the carboxyl group with methanol under DCC/DMAP conditions.

-

Removing the Trt group using trifluoroacetic acid (TFA).

This method ensures selective reactivity at the α-position, though the additional protection/deprotection steps reduce overall yield (50–65%).

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

Structural and Spectroscopic Characterization

This compound is characterized by:

-

H NMR : δ 7.35–7.25 (m, 5H, Z-group aromatic protons), 4.50 (m, 1H, α-CH), 3.70 (s, 3H, OCH), 2.85–2.70 (m, 2H, β-CH).

Applications in Peptide Synthesis

This compound is a cornerstone in solid-phase peptide synthesis (SPPS) for incorporating asparagine residues. Its stability under basic conditions and compatibility with Fmoc/t-Bu strategies make it ideal for constructing peptides with labile side chains. For example, in the synthesis of cyclomontanin D, this compound was coupled to proline and glycine units using DCC, demonstrating its utility in complex macrocyclizations .

Chemical Reactions Analysis

Hydrolysis Reactions

Z-Asn-OMe undergoes hydrolysis under acidic or alkaline conditions, primarily targeting its methyl ester and carbamate groups:

The ester group is more labile than the carbamate under basic conditions due to its electron-withdrawing nature.

Deamidation Mechanism

Deamidation of asparagine derivatives like this compound proceeds via a succinimide intermediate, as shown in computational studies :

Stepwise Pathway

- Ring-Closure : Nucleophilic attack by the (N+1) backbone amide nitrogen on the side-chain carbonyl carbon (Cγ), forming a tetrahedral intermediate.

- Deamination : Expulsion of NH₃, generating a succinimide ring.

- Hydrolysis : Ring-opening by water, yielding aspartate (Asp) or isoaspartate (isoAsp) residues in a 1:3 ratio .

Catalytic Influences

- Phosphate ions reduce ΔG‡ by 4–6 kcal/mol via hydrogen-bond stabilization .

- Alkaline conditions accelerate hydrolysis of the succinimide intermediate .

Derivatization in Analytical Chemistry

This compound derivatives are analyzed via GC-MS after functionalization:

| Derivatization Agent | Product | Retention Time (min) | Key Fragments (m/z) |

|---|---|---|---|

| PFPA/EA | This compound-(PFP)₂ | 9.48 | 432 ([M-HF]⁻), 412, 289 |

| CD₃OD/PFPA | d₃-Z-Asn-OMe-(PFP)₂ | 9.46 | 435 ([M-HF]⁻), 415, 292 |

Deuterated analogs show a 3-Da shift in molecular ion peaks, aiding quantification .

Computational Insights

QM/MM simulations reveal key geometric parameters influencing reactivity:

| Parameter | Reactant (Å) | Transition State (Å) |

|---|---|---|

| Cγ–N(N+1) distance | 3.10 | 2.20 |

| Cγ–O(water) distance | 3.50 | 2.80 |

The syn conformation (φ = −60°, ψ = 30°) favors succinimide formation due to reduced steric hindrance .

Stability Profile

Scientific Research Applications

Biochemical Applications

Z-Asn-ome is primarily utilized in biochemical research for its role as a building block in peptide synthesis. Its methyl ester form allows for enhanced solubility and stability, making it suitable for various applications:

- Peptide Synthesis : this compound can be incorporated into peptides to study the effects of asparagine modifications on protein structure and function. This is particularly relevant in the synthesis of bioactive peptides, which can have therapeutic implications.

- Protein Engineering : The compound serves as a substrate for enzymes that modify proteins, allowing researchers to explore post-translational modifications and their impacts on protein activity and interactions.

Cell Biology Applications

In cell biology, this compound has been investigated for its effects on cellular processes:

- Cell Culture and Modification : Researchers use this compound to modify cell culture media, enhancing the growth and differentiation of specific cell types. This modification can influence cellular responses to stimuli and aid in understanding cellular metabolism.

- Signal Transduction Studies : The compound's role in metabolic pathways makes it a valuable tool for studying signal transduction mechanisms within cells. By examining how this compound affects signaling pathways, scientists can gain insights into cellular responses to environmental changes.

Medicinal Chemistry Applications

The medicinal potential of this compound is being explored in drug development:

- Drug Design : Its structural properties make this compound a candidate for designing novel therapeutics targeting specific diseases. For example, modifications of asparagine residues in drug candidates can alter their pharmacokinetic profiles and improve efficacy.

- Anticancer Research : Preliminary studies have indicated that compounds derived from asparagine derivatives may exhibit anticancer properties. This compound's effects on cancer cell proliferation and apoptosis are areas of ongoing investigation.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various research contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated that peptides containing this compound showed improved stability compared to those with native asparagine. |

| Study 2 | Cell Growth | Found that adding this compound to culture media enhanced the growth rate of specific neuronal cells by 25%. |

| Study 3 | Anticancer Activity | Reported that this compound exhibited cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms of action. |

Mechanism of Action

The mechanism of action of Z-Asn-ome involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it can be incorporated into peptides and proteins, affecting their structure and function. The ester group in this compound can undergo hydrolysis, releasing asparagine and methanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Z-Asn-Phe-NH2: A derivative of asparagine and phenylalanine.

Z-Asn(Trt)-OH: A trityl-protected derivative of asparagine.

Comparison: Z-Asn-ome is unique due to its ester group, which allows for specific reactions and applications not possible with other derivatives. Its ability to undergo hydrolysis and release asparagine makes it particularly useful in biochemical studies and therapeutic applications .

Biological Activity

Z-Asn-ome, also known as Z-asparagine methyl ester, is a derivative of the amino acid asparagine. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, protein synthesis, and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and implications for health and disease.

This compound has the chemical formula CHNO and is characterized by an ester functional group that contributes to its reactivity and biological activity. It is synthesized through the esterification of asparagine, allowing for its incorporation into peptide chains during protein synthesis.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. As a derivative of asparagine, it can be incorporated into peptides and proteins, influencing their structure and function. The hydrolysis of the ester bond releases asparagine and methanol, which can participate in various metabolic pathways.

Key Mechanisms Include:

- Protein Structure Modification : this compound can alter the conformation of proteins by replacing standard amino acids with modified residues, potentially affecting protein folding and stability.

- Amino Acid Availability : As a source of asparagine, this compound may play a role in cellular metabolism and growth, particularly in conditions where asparagine is limited.

Applications in Research

This compound has diverse applications across various scientific disciplines:

1. Biochemistry and Molecular Biology

- Peptide Synthesis : It serves as a building block for synthesizing peptides, enabling the study of protein interactions and functions.

- Protein Studies : Researchers utilize this compound to investigate protein folding mechanisms and the role of specific amino acids in maintaining structural integrity .

2. Medicinal Chemistry

- Therapeutic Potential : There is ongoing research into the potential therapeutic effects of this compound, particularly in drug delivery systems where its properties may enhance bioavailability.

- Neurodegenerative Disease Research : Studies have indicated that asparagine-rich proteins may influence amyloid formation associated with neurodegenerative diseases. The incorporation of this compound could provide insights into these processes .

3. Material Science

- Biodegradable Polymers : this compound is being explored for its utility in producing environmentally friendly materials due to its biodegradable nature.

Case Studies

Several studies highlight the significance of this compound in understanding disease mechanisms and therapeutic strategies:

Case Study 1: Neurodegenerative Diseases

A study examined the effects of amino acid substitutions on protein aggregation linked to neurodegenerative diseases. The introduction of asparagine residues was shown to enhance amyloidogenic properties, suggesting that compounds like this compound may play a role in modulating these effects .

Case Study 2: Asparagine Synthetase Deficiency

Research involving asparagine synthetase deficiency (ASNSD) demonstrated that cellular growth was significantly impacted by asparagine availability. The use of this compound provided insights into metabolic pathways affected by ASNSD, highlighting its potential therapeutic implications .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | CHNO |

| Primary Applications | Peptide synthesis, drug delivery systems, biodegradable materials |

| Mechanism of Action | Protein modification, amino acid availability |

| Research Implications | Neurodegenerative diseases, metabolic disorders |

| Potential Therapeutic Uses | Enhancing bioavailability in drug formulations |

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying Z-Asn-ome's biochemical properties?

- Methodological Answer :

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction kinetics, stability).

- Specify the biological or chemical context (e.g., enzymatic interactions, solvent systems).

- Use the structure: "How does [independent variable] affect [dependent variable] in [specific context]?" Example: "How does pH influence the stability of this compound in aqueous solutions?"

- Justify the significance by linking to gaps in existing literature (e.g., unexplored metabolic pathways) .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Use interdisciplinary databases (e.g., Web of Science, PubMed) with keywords like "this compound synthesis," "structural analogs," or "bioactivity."

- Prioritize primary sources (peer-reviewed articles, patents) over reviews. Track citations backward (older foundational work) and forward (recent studies citing key papers).

- Organize findings using reference managers (e.g., Zotero) and annotate conflicting results (e.g., discrepancies in reported solubility) .

Q. How do I design a reproducible experimental protocol for synthesizing this compound?

- Methodological Answer :

- Include controls (e.g., negative controls for contamination, positive controls for reaction efficiency).

- Document reagent purity, equipment calibration, and environmental conditions (e.g., humidity for hygroscopic compounds).

- Predefine success criteria (e.g., yield ≥80%, HPLC purity ≥95%). Use pilot studies to refine parameters .

Advanced Research Questions

Q. How can I resolve contradictions between my experimental data and published results on this compound?

- Methodological Answer :

- Replicate the original study’s conditions (e.g., solvent, temperature) to isolate variables.

- Perform statistical tests (e.g., t-tests, ANOVA) to assess significance of discrepancies.

- Analyze potential sources of error (e.g., instrumental drift, sample degradation) and compare with literature-reported error margins.

- Publish negative results in open-access platforms to contribute to collective knowledge .

Q. What advanced techniques optimize this compound's synthesis yield and purity?

- Methodological Answer :

- Apply Design of Experiments (DOE) to evaluate interactions between variables (e.g., catalyst loading vs. reaction time).

- Use orthogonal characterization methods (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm structural integrity.

- Explore green chemistry principles (e.g., solvent-free synthesis) to improve sustainability without compromising yield .

Q. How can computational modeling enhance the study of this compound's mechanism of action?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to predict binding affinities and conformational changes.

- Validate in silico findings with empirical data (e.g., kinetic assays, mutagenesis studies).

- Use open-source tools (e.g., GROMACS) for transparency and reproducibility .

Q. What steps ensure reproducibility when sharing this compound research data?

- Methodological Answer :

- Publish raw data in supplementary materials (e.g., spectra, chromatograms) with metadata (e.g., instrument settings, software versions).

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChemRxiv.

- Provide step-by-step protocols on platforms like protocols.io .

Q. How should ethical considerations be addressed in this compound research?

- Methodological Answer :

- Obtain ethics approval for biological studies (e.g., cytotoxicity assays using cell lines).

- Disclose funding sources and potential conflicts of interest.

- Adhere to citation norms to avoid plagiarism; use tools like Turnitin for self-checks .

Tables for Methodological Reference

| Research Stage | Key Tools/Methods | Quality Control Metrics |

|---|---|---|

| Literature Review | Web of Science, Citation Chaining | Ratio of primary:secondary sources ≥ 3:1 |

| Experimental Design | DOE, Pilot Studies | Pilot yield variance ≤ 5% |

| Data Analysis | ANOVA, Principal Component Analysis (PCA) | p-value < 0.05, R² ≥ 0.9 |

| Reproducibility | FAIR Data Repositories | DOI-linked datasets, peer-reviewed protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.